![molecular formula C22H24N2O3 B5885687 N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5885687.png)
N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a 2,6-diisopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.
Attachment of the 2,6-diisopropylphenyl Group: This step involves the reaction of the isoindoline-1,3-dione with 2,6-diisopropylaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an acetic acid derivative, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.
Substitution: The phenyl and acetamide groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety could play a key role in binding to these targets, while the 2,6-diisopropylphenyl group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with a phenyl group instead of the 2,6-diisopropylphenyl group.
N-(2,6-diisopropylphenyl)acetamide: Lacks the isoindoline-1,3-dione moiety.
N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the combination of the isoindoline-1,3-dione moiety and the 2,6-diisopropylphenyl group. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2,6-di(propan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-13(2)15-10-7-11-16(14(3)4)20(15)23-19(25)12-24-21(26)17-8-5-6-9-18(17)22(24)27/h5-11,13-14H,12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLBZPZZCMFGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.